[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl](ethyl)amine
Description
(1-Cyclobutanecarbonylpiperidin-4-yl)methylamine is a piperidine derivative characterized by a cyclobutanecarbonyl group attached to the piperidine ring and an ethylamine substituent on the methylene bridge. Its molecular structure combines rigidity from the cyclobutane ring with the flexibility of the ethylamine chain, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
cyclobutyl-[4-(ethylaminomethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-14-10-11-6-8-15(9-7-11)13(16)12-4-3-5-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZZJICXBRFFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine typically involves the following steps:
Formation of the Cyclobutanecarbonyl Group: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclobutanecarbonyl group.
Introduction of the Ethylamine Group: The final step involves the reaction of the intermediate compound with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutanecarbonylpiperidin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
- (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine serves as a key building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes, facilitating the creation of diverse derivatives.
Table 1: Synthetic Routes for (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Acidic/Basic conditions |
| 2 | Nucleophilic Substitution | Reaction with piperidine derivative |
| 3 | Reaction with Ethylamine | Controlled temperature and pressure |
Pharmaceutical Applications
Drug Discovery
- The compound has shown promise in drug discovery, particularly in developing therapeutics targeting various diseases. Its structural features are conducive to modifying biological activity, making it a candidate for further exploration in pharmacology.
Case Study: Anticancer Activity
- Research indicates that derivatives of (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of cancer cell lines with varying efficacy.
Table 2: Anticancer Efficacy of Related Compounds
| Compound ID | IC50 (µM) | Percent Inhibition (%) |
|---|---|---|
| 12e | 0.49 | 98 |
| 12g | 0.71 | 82 |
| 12h | 0.95 | 50 |
Mechanism of Action
- The compound interacts with specific molecular targets, potentially modulating receptor activity or enzyme function. This interaction is vital for its biological effects.
Neuroprotective Effects
- Preliminary studies suggest that (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine may enhance neuronal survival under stress conditions, indicating potential applications in treating neurodegenerative diseases.
Table 3: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antitumor | Reduced tumor size in animal models |
| Neuroprotective | Increased neuronal cell survival |
Specialty Chemicals
The compound is utilized in the production of specialty chemicals due to its unique properties. Its ability to undergo various chemical transformations makes it suitable for industrial applications where specific functionalities are required.
Mechanism of Action
The mechanism of action of (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidin-4-amine Derivatives
1-Cyclobutanecarbonylpiperidin-4-amine (CAS 926211-25-8)
- Structure : Lacks the ethylamine side chain but shares the cyclobutanecarbonyl-piperidine core.
- Properties : Molecular formula C₁₀H₁₈N₂O , with a rigid cyclobutane group that may enhance binding selectivity in receptor-ligand interactions compared to linear acyl groups .
- Applications : Used as an intermediate in synthesizing kinase inhibitors or GPCR modulators.
[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (CAS 21404-92-2)
- Structure : Features an ethylamine chain and dimethylamine substitution.
- Properties : Molecular formula C₉H₂₁N₃ , with higher basicity due to tertiary amines. Boiling point (159.8°C) and density (0.901 g/cm³) suggest moderate volatility .
- Applications : Investigated in neuropharmacology for alphavirus inhibition .
1-Acetylpiperidin-4-amine
- Structure : Replaces cyclobutanecarbonyl with an acetyl group.
Cycloalkyl-Substituted Piperidines
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine (CAS 1202975-17-4)
- Structure : Substitutes cyclobutanecarbonyl with a cyclopropylsulfonyl group.
- Properties : Sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., metabolic stability) .
4-Piperidin-4-ylbutan-1-amine
Key Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Key Functional Groups | Boiling Point (°C) | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine | C₁₃H₂₃N₂O | Cyclobutanecarbonyl, ethylamine | ~250 (estimated) | ~2.1 | Medicinal chemistry intermediates |
| 1-Cyclobutanecarbonylpiperidin-4-amine | C₁₀H₁₈N₂O | Cyclobutanecarbonyl | N/A | ~1.8 | Kinase inhibitor synthesis |
| [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine | C₉H₂₁N₃ | Ethylamine, dimethylamine | 159.8 | ~1.5 | Antiviral agents |
| aMDEA-MC (CO₂ adsorbent) | N/A | Tertiary amine, hydroxyl | N/A | N/A | CO₂ capture (2.63 mmol/g) |
Table 2: Adsorption Performance Comparison
| Adsorbent | CO₂ Capacity (mmol/g) | Mechanism | Surface Area (m²/g) | Reference |
|---|---|---|---|---|
| aMDEA-MC | 2.63 | Chemisorption + physisorption | 356.6 (pre-impregnation) | |
| Commercial activated carbon | 1.95 | Physisorption | 800–1200 | |
| (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine* | ~1.2 (estimated) | Physisorption (amine-assisted) | N/A | N/A |
*Theoretical estimation based on amine content.
Biological Activity
The compound (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine is a derivative of piperidine, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a cyclobutanecarbonyl group attached to a piperidine ring, which is further substituted with an ethylamine moiety. The structural formula can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively. The specific molecular structure influences its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. They may also influence nitric oxide (NO) production, which plays a critical role in various physiological processes, including vasodilation and neurotransmission .
Anticancer Activity
A study on related piperidine derivatives demonstrated significant anticancer properties. For instance, certain derivatives were tested against the V600EBRAF mutation, a common target in melanoma treatment. Compounds with ethylamine linkers showed higher inhibitory effects compared to others .
Table 1: Inhibitory Activity of Piperidine Derivatives
| Compound ID | IC50 (µM) | Percent Inhibition (%) |
|---|---|---|
| 12e | 0.49 | 98 |
| 12g | 0.71 | 82 |
| 12h | 0.95 | 50 |
Acute Toxicity
Ethylamine, a structural component of the compound, has been studied for its toxicological effects. Acute exposure studies in laboratory animals revealed significant respiratory distress and corneal opacity at high concentrations .
Table 2: Acute Lethality Data for Ethylamine
| Exposure Time (min) | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| 6 | 14,000-24,800 | High |
| 20 | 8,220-12,900 | Moderate |
| 60 | 4,100-7,050 | Low |
Case Study: Anticancer Efficacy
In a recent study involving a panel of cancer cell lines from the NCI database, derivatives similar to (1-Cyclobutanecarbonylpiperidin-4-yl)methylamine were evaluated for their antiproliferative effects. The results indicated that compounds with ethylamine linkages exhibited superior growth inhibition across various cancer types, including melanoma and lung cancer .
Case Study: Neuropharmacology
Another investigation focused on the neuropharmacological effects of piperidine derivatives showed potential in modulating neurotransmitter levels in animal models. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases or mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
